Technical Guide: Rifampin-d4 (Deuterated Rifampicin) Chemical Structure & Application
Technical Guide: Rifampin-d4 (Deuterated Rifampicin) Chemical Structure & Application
[1][2][3]
Subject: Structural Analysis, Synthesis, and Bioanalytical Application of Rifampin-d4 (Isotope-Labeled Internal Standard). Correction Notice: This guide addresses the chemical entity Rifampin-d4 (also known as Rifampicin-d4).[1][2][3] The term "Rifamdin" appears to be a typographic error commonly conflating Rifampin (the USAN name) or Rifampicin (INN) with Rifandin (a related but distinct ansamycin).[1][2] Given the suffix "-d4," the intent is almost certainly the stable isotope-labeled internal standard used in DMPK (Drug Metabolism and Pharmacokinetics) studies.[1][2]
Executive Summary
Rifampin-d4 is a deuterated analog of the ansamycin antibiotic Rifampin.[1] It serves as a critical Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) to normalize for variations in sample extraction recovery, ionization efficiency, and matrix effects.[1][2] Its structural fidelity to the native drug—differing only by mass—ensures it co-elutes (or elutes in close proximity) with the analyte while providing a distinct mass spectral signature (+4 Da shift).[1][2]
Chemical Structure & Isotopic Configuration[1][2]
Core Scaffold
Rifampin-d4 retains the complex macrocyclic structure of the ansamycin class.[1]
-
Chromophore: A naphthoquinone core responsible for the characteristic red-orange color.[1][2][4][5]
-
Ansa Bridge: An aliphatic chain spanning the aromatic system (positions 15 to 29).[1][2]
-
Functional Moiety: A 4-methyl-1-piperazinyl-iminomethyl group attached to the chromophore.[1][2][4][5][6][7][8][9][10]
Deuterium Labeling Position (The "d4" Designation)
In the most common commercial synthesis of Rifampin-d4, the four deuterium atoms (
-
Labeling Site: The 2,2,6,6-positions of the piperazine ring.[2]
-
Rationale: Placing deuterium on the piperazine ring carbons (rather than the
-methyl group or exchangeable hydroxyls) ensures isotopic stability .[1][2] Deuteriums on carbon are non-exchangeable in aqueous media, preventing "washout" of the label during extraction or chromatography.
Structural Comparison Table
| Feature | Native Rifampin (Analyte) | Rifampin-d4 (Internal Standard) |
| Molecular Formula | ||
| Molecular Weight | 822.95 g/mol | ~826.98 g/mol (+4.03 Da) |
| CAS Number | 13292-46-1 | 1262052-36-7 (varies by label position) |
| Key Moiety | 4-methylpiperazine | 2,2,6,6-tetradeuterio-4-methylpiperazine |
| LogP (Predicted) | ~3.7 | ~3.7 (Identical chromatographic behavior) |
Bioanalytical Application: LC-MS/MS Workflow
The primary utility of Rifampin-d4 is in the quantification of Rifampin in biological matrices (plasma, urine, sputum).[2] The following workflow illustrates the Self-Validating nature of using a stable isotope IS: the IS corrects for errors at every step after its addition.
Self-Validating Mechanism
-
Extraction Recovery: If 20% of the sample is lost during protein precipitation, 20% of the Rifampin-d4 is also lost. The ratio remains constant.
-
Matrix Effect: If co-eluting phospholipids suppress ionization by 50%, both the analyte and the IS are suppressed equally. The ratio remains constant.
Visualization: Analytical Workflow
Figure 1: Critical path for Rifampin quantification using Rifampin-d4.[1][2][4] The IS addition (Step 2) is the control point for all subsequent variance.
Experimental Protocol Standards
To ensure Expertise & Experience in execution, the following protocol parameters are recommended based on standard pharmacokinetic assays.
Mass Spectrometry Transitions (MRM)
Rifampin and its d4 analog readily lose methanol (
| Compound | Precursor Ion ( | Product Ion (Quantifier) | Collision Energy (eV) | Note |
| Rifampin | 823.4 | 791.4 | ~20-25 | Loss of MeOH (32 Da) |
| Rifampin-d4 | 827.4 | 795.4 | ~20-25 | Loss of MeOH (Retains d4 on ring) |
-
Critical Note: Ensure the product ion selected for the d4 standard retains the deuterium label. If the fragmentation pathway cleaves the piperazine ring (where the d4 is located), the mass shift will be lost, causing "crosstalk" with the native analyte.[2] The 791/795 transition (loss of methanol from the ansa chain) preserves the piperazine ring, making it safe.[1][2]
Stock Solution Preparation[1][2]
-
Solvent: Methanol (MeOH) or DMSO.[1][2] Rifampin degrades in aqueous acidic solutions.[1][2]
-
Storage: -80°C, protected from light (amber vials). Rifampin is photosensitive.[1]
-
Stability Check: Fresh stock should be compared against a "gold standard" (previously validated stock) every 3 months.
Chromatography (HPLC)
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex).[1][2]
-
Mobile Phase:
-
Elution: Gradient elution is required to separate Rifampin from its active metabolite (25-desacetyl rifampin).[1][2] Rifampin-d4 will co-elute with Rifampin.[1][2]
Troubleshooting & Scientific Integrity
Isotopic Contribution (The "M+4" Effect)
Native Rifampin has natural isotopes (
-
Solution: Maintain IS concentration at a level comparable to the mid-range of the calibration curve (e.g., 1-5 µg/mL).
Deuterium Exchange
While carbon-bound deuterium is stable, exposure to extreme pH or high temperatures during sample prep can theoretically cause degradation.[2]
-
Validation Step: Incubate Rifampin-d4 in plasma for 4 hours at room temperature and compare peak area to a fresh sample. Deviation >15% indicates instability.[1][2]
References
-
PubChem. "Rifampicin (Native) Compound Summary."[1][2] National Library of Medicine.[1] Available at: [Link][1][2]
-
RCSB PDB. "Rifampin Ligand Structure (RFP)." Protein Data Bank.[1][2] Available at: [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Rifampicin-d4 | CAS | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
- 6. uspbpep.com [uspbpep.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Rifampin [pdb101.rcsb.org]
- 10. Rifadin (Rifampin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
